Head-to-Head Smooth Muscle Relaxation Potency: Elegandiol vs. Eleganolone on Guinea-Pig Ileum
In a direct head-to-head comparison using guinea-pig isolated ileum preparations, elegandiol demonstrated consistently higher inhibitory potency than its C-13 oxidized analog eleganolone against both histamine- and acetylcholine-induced contractions [1]. Against histamine, elegandiol (pIC50 = 5.18 ± 0.01; IC50 ≈ 6.6 µM) was approximately 2.2-fold more potent than eleganolone (pIC50 = 4.84 ± 0.20; IC50 ≈ 14.5 µM). Against acetylcholine, elegandiol (pIC50 = 4.71 ± 0.18) showed a smaller but measurable advantage over eleganolone (pIC50 = 4.60 ± 0.03; approximately 1.3-fold). The differential was stimulus-specific: against KCl-depolarized preparations, eleganolone was slightly more potent (pIC50 = 4.73 ± 0.18) than elegandiol (pIC50 = 4.47 ± 0.06), while against BaCl2-precontracted tissues both compounds were equipotent (pIC50 ≈ 4.34) [1]. This stimulus-dependent potency profile indicates that the C-12 vs. C-13 oxidation pattern is not a trivial structural variation but directly influences pharmacodynamic behavior.
| Evidence Dimension | Inhibition of agonist-induced guinea-pig ileum contraction (pIC50) |
|---|---|
| Target Compound Data | Elegandiol: pIC50 = 5.18 ± 0.01 (vs. Hist); pIC50 = 4.71 ± 0.18 (vs. ACh); pIC50 = 4.47 ± 0.06 (vs. KCl); pIC50 = 4.34 ± 0.02 (vs. BaCl2) |
| Comparator Or Baseline | Eleganolone: pIC50 = 4.84 ± 0.20 (vs. Hist); pIC50 = 4.60 ± 0.03 (vs. ACh); pIC50 = 4.73 ± 0.18 (vs. KCl); pIC50 = 4.34 ± 0.18 (vs. BaCl2) |
| Quantified Difference | ΔpIC50 (Hist): +0.34 (≈2.2-fold in IC50); ΔpIC50 (ACh): +0.11 (≈1.3-fold); ΔpIC50 (KCl): −0.26 (eleganolone more potent); ΔpIC50 (BaCl2): ≈0 (equipotent) |
| Conditions | Guinea-pig isolated ileum; contractions induced by histamine, acetylcholine (ACh), 60 mM KCl, or 300 µM BaCl2; Planta Med 1995 |
Why This Matters
For procurement decisions in smooth muscle pharmacology research, elegandiol offers superior potency against receptor-mediated (especially histaminergic) contractile stimuli compared to eleganolone, making it the preferred choice for studies targeting histamine- or acetylcholine-mediated intestinal hypermotility pathways.
- [1] Pietà FD, Breschi MC, Scatizzi R, Cinelli F. Relaxing Activity of Two Linear Diterpenes from Cystoseira brachycarpa var. balearica on the Contractions of Intestinal Preparations. Planta Med. 1995;61(6):493-496. doi:10.1055/s-2006-959355. View Source
